molecular formula C12H14F3N B1428379 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 1339598-64-9

2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Cat. No.: B1428379
CAS No.: 1339598-64-9
M. Wt: 229.24 g/mol
InChI Key: ARWAAPSLJYIWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine typically involves the trifluoromethylation of secondary amines. One method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions and exhibits good functional group tolerance . The thiocarbonyl fluoride formed in situ is a key intermediate in this reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of trifluoromethylation using inexpensive and easy-to-handle materials, as well as mild reaction conditions, are likely to be employed to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine involves its interaction with molecular targets and pathways influenced by the trifluoromethyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
  • This compound
  • This compound

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and other applications where stability and reactivity are crucial .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10-11H,1-3,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWAAPSLJYIWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
Reactant of Route 2
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
Reactant of Route 3
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
Reactant of Route 4
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
Reactant of Route 5
Reactant of Route 5
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
Reactant of Route 6
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.